Dihydroquinidine: A Comprehensive Technical Guide for Researchers
Dihydroquinidine: A Comprehensive Technical Guide for Researchers
An In-depth Technical Guide on Dihydroquinidine for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroquinidine, also known as hydroquinidine, is a cinchona alkaloid and a close structural analog of quinidine. It is a stereoisomer of dihydroquinine. This document provides a detailed overview of its chemical properties, pharmacological activities, and applications in asymmetric synthesis, with a focus on providing practical information for laboratory use.
Physicochemical Properties
Dihydroquinidine is a white or nearly white crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1435-55-8 | [1][2] |
| Molecular Formula | C₂₀H₂₆N₂O₂ | [2][3] |
| Molecular Weight | 326.43 g/mol | [3] |
| Melting Point | 168.5 - 172 °C | [1][4] |
| Appearance | White or almost white, crystalline powder | [1] |
| Specific Rotation | +226° (c=2 in ethanol) | [4] |
| Solubility | Soluble in ethanol, DMSO, and DMF. Low solubility in water. | [1][2] |
Table 1: Physicochemical Properties of Dihydroquinidine
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 25 mg/mL | [2] |
| Ethanol | 1 mg/mL | [2] |
| Water | 0.31 g/L | [5] |
Table 2: Solubility of Dihydroquinidine in Various Solvents
Applications in Asymmetric Synthesis
Dihydroquinidine is widely utilized as a chiral ligand in asymmetric synthesis, most notably in the Sharpless asymmetric dihydroxylation of alkenes.[4] Dihydroquinidine-derived ligands, such as (DHQD)₂PHAL, are key components of the commercially available "AD-mix-β".[4] This reagent facilitates the enantioselective synthesis of vicinal diols from prochiral olefins.
Sharpless Asymmetric Dihydroxylation: Catalytic Cycle
The reaction proceeds via a catalytic cycle involving osmium tetroxide. The dihydroquinidine-based chiral ligand coordinates to the osmium, creating a chiral environment that directs the stereochemical outcome of the dihydroxylation.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline for the asymmetric dihydroxylation of an alkene using AD-mix-β.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1 mmol) in a 1:1 mixture of tert-butanol (B103910) and water (10 mL).
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Addition of AD-mix: To the stirring solution, add AD-mix-β (approximately 1.4 g per mmol of alkene). The mixture will be biphasic and should be stirred vigorously at room temperature. For less reactive alkenes, the reaction can be cooled to 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 6 to 24 hours.
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Quenching: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and continue stirring for one hour.
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Workup: Add ethyl acetate (B1210297) (10 mL) and stir. The layers will separate. If the layers are difficult to separate, add a small amount of brine.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
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Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Pharmacological Properties and Mechanisms of Action
Dihydroquinidine exhibits significant pharmacological activity, primarily as an antiarrhythmic and more recently investigated as an anticancer agent.
Antiarrhythmic Activity
Dihydroquinidine is classified as a Class Ia antiarrhythmic agent.[6] Its mechanism of action involves the blockade of voltage-gated ion channels in cardiomyocytes, which alters the cardiac action potential.
Dihydroquinidine primarily blocks fast inward sodium channels (I_Na) and delayed rectifier potassium channels (I_Kr and I_Ks).[7] The blockade of sodium channels slows the rate of depolarization (Phase 0) of the cardiac action potential. The blockade of potassium channels prolongs the repolarization phase (Phase 3), leading to an overall increase in the action potential duration and the effective refractory period.[7]
A comprehensive in vivo evaluation of antiarrhythmic drugs typically involves the following steps:
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Animal Model: An appropriate animal model is chosen (e.g., rat, guinea pig, rabbit, or dog).
-
Induction of Arrhythmia: Arrhythmia is induced through various methods, such as coronary artery ligation to mimic myocardial infarction, or by administering arrhythmogenic agents like aconitine (B1665448) or ouabain.
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Drug Administration: Dihydroquinidine is administered, typically intravenously or orally, at various doses.
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Monitoring: The electrocardiogram (ECG) is continuously monitored to assess changes in heart rate, rhythm, and various ECG intervals (e.g., QT interval).
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Data Analysis: The efficacy of dihydroquinidine is determined by its ability to suppress or prevent the induced arrhythmias.
Anticancer Activity
Recent studies have highlighted the potential of dihydroquinidine as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines. The primary mechanisms appear to be the induction of apoptosis (programmed cell death) and cell cycle arrest.
Dihydroquinidine has been shown to induce apoptosis and cause cell cycle arrest in cancer cells. While the precise signaling cascade is still under investigation, it is known to modulate pathways that control cell survival and proliferation. This can involve the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), leading to the activation of caspases. Furthermore, it can interfere with the progression of the cell cycle by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]
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Drug Treatment: Prepare a series of dilutions of dihydroquinidine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of dihydroquinidine. Include a vehicle control (e.g., DMSO in medium). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.
Experimental Workflow: In Vitro Anticancer Drug Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a compound like dihydroquinidine for anticancer activity.
Conclusion
Dihydroquinidine is a versatile molecule with significant applications in both synthetic organic chemistry and pharmacology. Its role as a chiral ligand in asymmetric dihydroxylation is well-established, providing a reliable method for the synthesis of chiral diols. Furthermore, its activities as an antiarrhythmic and potential anticancer agent make it a compound of continuing interest for drug development professionals. The detailed protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers working with this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. EP0395729B1 - Ligand-accelerated catalytic asymmetric dihydroxylation - Google Patents [patents.google.com]
- 7. What is the mechanism of Hydroquinidine Hydrochloride? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
